N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide
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Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-c]pyrazole ring and a benzamide group. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the thieno[3,4-c]pyrazole ring and the benzamide group. The presence of nitrogen in the pyrazole ring and the carbonyl group in the benzamide could also result in the formation of hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For instance, pyrazole derivatives can participate in [3 + 2] cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds with similar structures are solid at room temperature and have good solubility in organic solvents .Scientific Research Applications
Synthesis and Structure Analysis
Research has delved into the synthesis and structure analysis of various compounds similar in structure or functional groups to N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide, contributing to the broader understanding of chemical synthesis techniques and structural characterization. For instance, the study of atropisomers of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline showcases the synthesis and heck cyclization processes, providing insights into the synthesis of complex molecules and their stereochemical analysis (Skladchikov, Suponitskii, & Gataullin, 2013).
Pharmacological Applications
The pharmacological potential of related compounds has been a significant area of research, with studies exploring novel pyrazoline and pyrazol-5-ol derivatives for their therapeutic applications. These studies provide a foundation for understanding how structural modifications can influence biological activity and therapeutic efficacy. Notably, the synthesis and pharmacological activities of novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives highlight the anti-inflammatory potential of such compounds (Abdulla et al., 2014).
Luminescence Sensing and Supramolecular Chemistry
Another fascinating area of research is the development of luminescence sensors and supramolecular structures. Compounds with structural similarities to N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide have been explored for their luminescent properties and potential applications in sensing technologies. For example, dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks show selective sensitivity to benzaldehyde-based derivatives, demonstrating their utility as fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).
properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-14(2)28-18-10-8-17(9-11-18)23(27)24-22-19-12-29-13-20(19)25-26(22)21-7-5-6-15(3)16(21)4/h5-11,14H,12-13H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQWXYJOIRGNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide |
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